2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride
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Overview
Description
2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride is an organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a benzoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2,3-dichloro-6-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
2,3-Dichloro-6-(trifluoromethyl)benzoic acid+SOCl2→2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dichloro-6-(trifluoromethyl)benzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used under inert atmosphere conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2,3-Dichloro-6-(trifluoromethyl)benzoic acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the dichloro and trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorobenzoyl chloride
- 2,6-Dichlorobenzoyl chloride
- 3,5-Dichlorobenzoyl chloride
- 2,3,6-Trichlorobenzoyl chloride
Uniqueness
2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride is unique due to the presence of both dichloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl3F3O/c9-4-2-1-3(8(12,13)14)5(6(4)10)7(11)15/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKRXWXBNKHRLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl3F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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